molecular formula C22H24N2O4S B2677375 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-25-0

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2677375
CAS No.: 865174-25-0
M. Wt: 412.5
InChI Key: OPQSAUZZDAAEBI-FCQUAONHSA-N
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Description

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoyl chloride with 2-ethoxyethylamine to form an intermediate, which is then reacted with 2,3-dihydro-1,3-benzothiazole under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
  • 4-acetyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Uniqueness

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific structural features, such as the presence of both ethoxy and acetyl groups, which contribute to its distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

4-acetyl-N-[(2Z)-6-ethoxy-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its structure, which includes a benzamide core modified with a 6-ethoxy and a 2-ethoxyethyl substitution on a benzothiazole moiety. The structural formula can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cancer progression .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can promote apoptosis in cancer cells by affecting the cell cycle and inducing G2/M phase arrest .

Antitumor Activity

The antitumor activity of this compound has been explored through various in vitro assays. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AHepG21.30HDAC inhibition and apoptosis induction
Study BMCF70.95Cell cycle arrest and apoptosis
Study CA5491.50Reactive oxygen species (ROS) generation

Case Study 1: In Vitro Analysis

In a study conducted on HepG2 liver cancer cells, the compound exhibited significant antiproliferative effects with an IC50 value of 1.30 µM. This study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation via HDAC inhibition .

Case Study 2: Combination Therapy

Further investigations revealed that when combined with conventional chemotherapeutics like Taxol and Camptothecin, the compound enhanced their anticancer efficacy. At a concentration of 0.5 µM, it improved the overall therapeutic response in solid tumors .

Properties

IUPAC Name

4-acetyl-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-4-27-13-12-24-19-11-10-18(28-5-2)14-20(19)29-22(24)23-21(26)17-8-6-16(7-9-17)15(3)25/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQSAUZZDAAEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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